Journal Name:Lab on a Chip
Journal ISSN:1473-0197
IF:7.517
Journal Website:http://pubs.rsc.org/en/journals/journalissues/lc
Year of Origin:2001
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:343
Publishing Cycle:Monthly
OA or Not:Not
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00293D
Bacterial biofilms that grow in porous media are critical to ecosystem processes and applications ranging from soil bioremediation to bioreactors for treating wastewater or producing value-added products. However, understanding and engineering the complex phenomena that drive the development of biofilms in such systems remains a challenge. Here we present a novel micromodel technology to explore bacterial biofilm development in porous media flows. The technology consists of a set of modules that can be combined as required for any given experiment and conveniently tuned for specific requirements. The core module is a 3D-printed micromodel where biofilm is grown into a perfusable porous substrate. High-precision additive manufacturing, in particular stereolithography, is used to fabricate porous scaffolds with precisely controlled architectures integrating flow channels with diameters down to several hundreds of micrometers. The system is instrumented with: ultraviolet-C light-emitting diodes; on-line measurements of oxygen consumption and pressure drop across the porous medium; camera and spectrophotometric cells for the detection of biofilm detachment events at the outlet. We demonstrate how this technology can be used to study the development of Pseudomonas aeruginosa biofilm for several days within a network of flow channels. We find complex dynamics whereby oxygen consumption reaches a steady-state but not the pressure drop, which instead features a permanent regime with large fluctuations. We further use X-ray computed microtomography to image the spatial distribution of biofilms and computational fluid dynamics to link biofilm development with local flow properties. By combining the advantages of additive manufacturing for the creation of reproducible 3D porous microarchitectures with the flow control and instrumentation accuracy of microfluidics, our system provides a platform to study the dynamics of biofilm development in 3D porous media and to rapidly test new concepts in process engineering.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00806A
Developing a fluidic platform that combines high-throughput with reconfigurability is essential for a wide range of cutting-edge applications, but achieving both capabilities simultaneously remains a significant challenge. Herein, we propose a novel and unique method for droplet manipulation via drawing surface charge graphics on electrode-free papers in a contactless way. We find that opposite charge graphics can be written and retained on the surface layer of porous insulating paper by a controlled charge depositing method. The retained charge graphics result in high-resolution patterning of electrostatic potential wells (EPWs) on the hydrophobic porous surface, allowing for digital and high-throughput droplet handling. Since the charge graphics can be written/projected dynamically and simultaneously in large areas, allowing for on-demand and real-time reconfiguration of EPWs, we are able to develop a charge-graphic fluidic platform with both high reconfigurability and high throughput. The advantages and application potential of the platform have been demonstrated in chemical detection and dynamically controllable fluidic networks.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00851G
Microalgae not only play a vital role in the ecosystem but also hold promising commercial applications. Conventional methods of detecting and monitoring microalgae rely on field sampling followed by transportation to the laboratory for manual analysis, which is both time-consuming and laborious. Although machine learning (ML) algorithms have been introduced for microalgae detection in the laboratory, no integrated platform approach has yet emerged to enable real-time, on-site sampling and analysing. To solve this problem, here, we develop an automated and intelligent microfluidic platform (AIMP) that can offer automated system control, intelligent data analysis, and user interaction, providing an economical and portable solution to alleviate the drawbacks of conventional methods for microalgae detection and monitoring. We demonstrate the feasibility of the AIMP by detecting and classifying four microalgal species (Cosmarium, Closterium, Micrasterias, and Haematococcus Pluvialis) that exhibit varying sizes (from a few to hundreds of microns) and morphologies. The trained microalgae species detection network (MSDN, based on YOLOv5 architecture) achieves a high overall mean average precision at 0.5 intersection-over-union (mAP@0.5) of 92.8%. Furthermore, the versatility of the AIMP is demonstrated by long-term monitoring of astaxanthin production from Haematococcus Pluvialis over a period of 30 days. The AIMP achieved 97.5% accuracy in the detection of Haematococcus Pluvialis and 96.3% in further classification based on astaxanthin accumulation. This study opens up a new path towards microalgae detection and monitoring using portable intelligent devices, providing new ideas to accelerate progress in the ecological studies and commercial exploitation of microalgae.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00416C
The manipulation of magnetic microparticles has always been pivotal in the development of microfluidic devices, as it encompasses a broad range of applications, such as drug delivery, bioanalysis, on-chip diagnostics, and more recently organ-on-chip development. However, predicting the behavior and trajectory of these particles remains a recurring and partly unresolved question. Magnetic particle-laden flows can display intricate collective behaviors, such as packed plugs, column-shaped aggregates, or fluidization, which are difficult to predict. In this study, we introduce a finite-element model to simulate highly dense flows of magnetic microparticles. Our method relies on an interpenetrating continuum approach, where both the liquid and particle phases are described by the Navier–Stokes equations, in which the magnetic force, interphase friction, and interparticle forces were included. We demonstrate its applicability across the entire range of particle packing densities and compare the results with experimental data from real microfluidic application cases. The model successfully replicates complex behaviors, such as particle aggregation, plug formation and fluidization. This approach has potential to accelerate microfluidic device development by reducing the need for costly and time-consuming experimental optimization.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00825H
Surface charge is a critical feature of microbes that affects their interactions with other cells and their environment. Because bacterial surface charge is difficult to measure directly, it is typically indirectly inferred through zeta potential measurements. Existing tools to perform such characterization are either costly and ill-suited for non-spherical samples or rely on microfluidic techniques requiring expensive fabrication equipment or specialized facilities. Here, we report the application of commercially available PMMA microfluidic chips and open-source data analysis workflows for facile electrokinetic characterization of particles and cells after prior zeta potential measurement with a Zetasizer for calibration. Our workflows eliminate the need for microchannel fabrication, increase measurement reproducibility, and make zeta potential measurements more accessible. This novel methodology was tested with functionalized 1 μm and 2 μm polystyrene beads as well as Escherichia coli MG1655 strain. Measured zeta potentials for these samples were in agreement with literature values obtained by conventional measurement methods. Taken together, our data demonstrate the power of this workflow to broadly enable critical measurements of particle and bacterial zeta potential for numerous applications.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00855J
Epithelial cells serve as a barrier by tightly adhering to each other and contribute to the homeostasis of living organisms by controlling substance permeation. Therefore, evaluation of the barrier function is important in pharmaceutical development processes. However, the widely used Transwell-based assays require the development of the defect-free epithelial cell monolayer above several tens of mm2, often resulting in low reproducibility and requiring a long incubation time. In addition, the culture surface of cells is far from the bottom of the well plate, making it difficult to observe the cell morphology using an optical microscope. Herein, we propose simple polydimethylsiloxane microfluidic devices for evaluating the barrier function of an epithelial monolayer using a microchamber array. After the formation of the epithelial monolayer over microchambers, the permeation of the marker molecules introduced above resulted in increased fluorescence intensity in microchambers, which was monitored using confocal laser scanning microscopy. We show that using this technique, alteration of the paracellular permeability induced by sodium caprate (C10) and cytochalasin-D, permeation enhancing factors, can be elucidated. Furthermore, by tilting the microchamber device 90 degrees, the vertical cell section and microchambers were imaged in the same focal plane, allowing for live visualization of the passage of fluorescent substances across the cell monolayer. This technique is expected to be useful for investigating the relationship between paracellular permeability and cell morphology, which is unattainable through conventional methods.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00751K
Here, we report a fluorescent electrospun nanofiber membrane for integration into microfluidic devices towards lung-on-a-chip applications complemented with the results of computational fluid dynamics modelling. A proposed hybrid poly(ε-caprolactone) (PCL)–collagen membrane was developed, characterized, tested, and integrated into a prototype microfluidic chip for biocompatibility studies. The resulting membrane has a thickness of approximately 10 μm, can be adjusted for appropriate porosity, and offers excellent biocompatibility for mimicry of a basement membrane to be used in lung-on-a-chip device applications. Several membrane variations were synthesized and evaluated using SEM, FTIR, AFM, and high-resolution confocal fluorescence microscopy. A sample microfluidic chip made of cyclic olefin copolymer and polydimethylsiloxane was built and integrated with the developed PCL–collagen membrane for on-chip cell culture visualisation and biocompatibility studies. The sample chip design was modelled to determine the optimal fluidic conditions for using the membrane in the chip under fluidic conditions for future studies. The integration of the proposed membrane into microfluidic devices represents a novel strategy for improving lung-on-a-chip applications which can enhance laboratory recapitulation of the lung microenvironment.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00804E
Due to low numbers of circulating tumor cells (CTCs) in liquid biopsies, there is much interest in enrichment of alternative circulating-like mesenchymal cancer cell subpopulations from in vitro tumor cultures for utilization within molecular profiling and drug screening. Viable cancer cells that are released into the media of drug-treated adherent cancer cell cultures exhibit anoikis resistance or anchorage-independent survival away from their extracellular matrix with nutrient sources and waste sinks, which serves as a pre-requisite for metastasis. The enrichment of these cell subpopulations from tumor cultures can potentially serve as an in vitro source of circulating-like cancer cells with greater potential for scale-up in comparison with CTCs. However, these live circulating-like cancer cell subpopulations exhibit size overlaps with necrotic and apoptotic cells in the culture media, which makes it challenging to selectively enrich them, while maintaining them in their suspended state. We present optimization of a flowthrough high frequency (1 MHz) positive dielectrophoresis (pDEP) device with sequential 3D field non-uniformities that enables enrichment of the live chemo-resistant circulating cancer cell subpopulation from an in vitro culture of metastatic patient-derived pancreatic tumor cells. Central to this strategy is the utilization of single-cell impedance cytometry with gates set by supervised machine learning, to optimize the frequency for pDEP, so that live circulating cells are selected based on multiple biophysical metrics, including membrane physiology, cytoplasmic conductivity and cell size, which is not possible using deterministic lateral displacement that is solely based on cell size. Using typical drug-treated samples with low levels of live circulating cells (<3%), we present pDEP enrichment of the target subpopulation to ∼44% levels within 20 minutes, while rejecting >90% of dead cells. This strategy of utilizing single-cell impedance cytometry to guide the optimization of dielectrophoresis has implications for other complex biological samples.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00737E
To understand the impact of sperm speed as they swim against the flow on fertilization rates, we created conditions similar to the female reproductive tract (FRT) on a microfluidic platform for sperm selection. Selected sperm were evaluated based on early development of fertilized embryos. Bovine and human spermatozoa were selected at various fluid flow rates within the device. We found that the speed of bovine spermatozoa increases as the flow rate increases and that the amount of DNA fragmentation index is lowered by increasing the flow rate. Bovine spermatozoa selected by our platform at low (150 μL h−1, shear rate 3 s−1), medium (250 μL h−1, shear rate 5 s−1), and high flow rates (350 μL h−1, shear rate 7 s−1) were used for fertilization and compared to sperm sorted by centrifugation. The samples collected at the highest flow rate resulted in the formation of 23% more blastocysts compared to the control. While selecting for higher quality sperm by increasing the flow rate does result in lower sperm yield, quality improvement and yield may be balanced by better embryonic development.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00888F
Effective granular sample manipulation with a portable and visualizable microfluidic device is significant for lots of applications, such as point-of-care testing and cargo delivery. Herein, we report a portable microfluidic device for controlled particle focusing, migration and double-emulsion droplet release via thermal fields. The device mainly contains a microfluidic chip, a microcontroller with a DC voltage control unit, a built-in microscope with a video transmission unit and a smartphone. Five microheaters located at the bottom of the microfluidic chip are used to unevenly heat fluids and then induce thermal buoyancy flow and a thermocapillary effect, and the experiments can be conveniently visualized through a smartphone, which provides convenient sample detection in outdoor environments. To demonstrate the feasibility and multifunctionality of this device, the focusing manipulation of multiple particles is first analyzed by using silica particles and yeast cells as experimental samples. We can directly observe the particle focusing states on the screen of a smartphone, and the particle focusing efficiency can be flexibly tuned by changing the control voltage of the microheater. Then the study focus is transferred to single-particle migration. By changing the voltage combinations applied on four strip microheaters, the single particle can migrate at predetermined trajectory and speed, showing attractiveness for those applications needing sample transportation. Finally, we manipulate the special three-phase flow system of double-emulsion drops in thermal fields. Under the combined effect of the thermocapillary effect and increased instability, the shell of double-emulsion droplets gradually thins and finally breaks, resulting in the release of samples in inner cores. The core release speed can also be flexibly adjusted by changing the control voltage of the microheater. These three experiments successfully demonstrate the effectiveness and multifunctionality of this thermally actuated microfluidic device on granular manipulation. Therefore, this portable microfluidic device will be promising for lots of applications, such as analytical detection, microrobot actuation and cargo release.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00957B
This paper introduces a two-inlet, one-outlet lung-on-a-chip device with semi-circular cross-section microchannels and computer-controlled fluidic switching that enables a broader systematic investigation of liquid plug dynamics in a manner relevant to the distal airways. A leak-proof bonding protocol for micro-milled devices facilitates channel bonding and culture of confluent primary small airway epithelial cells. Production of liquid plugs with computer-controlled inlet channel valving and just one outlet allows more stable long-term plug generation and propagation compared to previous designs. The system also captures both plug speed and length as well as pressure drop concurrently. In one demonstration, the system reproducibly generates surfactant-containing liquid plugs, a challenging process due to lower surface tension that makes the plug formation less stable. The addition of surfactant decreases the pressure required to initiate plug propagation, a potentially significant effect in diseases where surfactant in the airways is absent or dysfunctional. Next, the device recapitulates the effect of increasing fluid viscosity, a challenging analysis due to higher resistance of viscous fluids that makes plug formation and propagation more difficult particularly in airway-relevant length scales. Experimental results show that increased fluid viscosity decreases plug propagation speed for a given air flow rate. These findings are supplemented by computational modeling of viscous plug propagation that demonstrates increased plug propagation time, increased maximum wall shear stress, and greater pressure differentials in more viscous conditions of plug propagation. These results match physiology as mucus viscosity is increased in various obstructive lung diseases where it is known that respiratory mechanics can be compromised due to mucus plugging of the distal airways. Finally, experiments evaluate the effect of channel geometry on primary human small airway epithelial cell injury in this lung-on-a-chip. There is more injury in the middle of the channel relative to the edges highlighting the role of channel shape, a physiologically relevant parameter as airway cross-sectional geometry can also be non-circular. In sum, this paper describes a system that pushes the device limits with regards to the types of liquid plugs that can be stably generated for studies of distal airway fluid mechanical injury.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00670K
The human body is made up of approximately 40 trillion cells in close contact, with the cellular density of individual tissues varying from 1 million to 1 billion cells per cubic centimetre. Interactions between different cell types (termed heterotypic) are thus common in vivo. Communication between cells can take the form of direct cell–cell contact mediated by plasma membrane proteins or through paracrine signalling mediated through the release, diffusion, and receipt of soluble factors. There is currently no systematic method to investigate the relative contributions of these mechanisms to cell behaviour. In this paper, we detail the conception, development and validation of a microfluidic device that allows cell–cell contact and paracrine signalling in defined areas and over a variety of biologically relevant length scales, referred to as the interactome-device or ‘I-device’. Importantly, by intrinsic device design features, cells in different regions in the device are exposed to four different interaction types, including a) no heterotypic cell interaction, b) only paracrine signalling, c) only cell–cell direct contact, or d) both forms of interaction (paracrine and cell–cell direct contact) together. The device design was validated by both mathematical modelling and experiments. Perfused stem cell culture over the medium term and the formation of direct contact between cells in the culture chambers was confirmed. The I-device offers significant flexibility, being able to be applied to any combination of adherent cells to determine the relative contributions of different communication mechanisms to cellular outcomes.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00907F
The simultaneous analysis of trace amounts of dual biomarkers is crucial in the early diagnosis, treatment, and prognosis of hepatocellular carcinoma (HCC). In this study, we prepared SERS-active hydrogel microparticles (SAHMs) with 3D hierarchical gold nanoparticles (AuNPs) micro-nanostructures by microdroplet technology and in situ synthesis, which demonstrated high reproducibility and sensitivity. Compared with traditional 2D SERS substrates, this newly prepared 3D SERS substrate provided a high density of nano-wrinkled structures and numerous AuNPs. Furthermore, a newly designed SERS-active substrate was proposed for the simultaneous microfluidic detection of AFP and AFU. The Raman signals of sandwich immunocomplexes on the surface of the SAHMs were measured for the trace analysis of these biomarkers. The proposed microfluidic platform achieved AFP and AFU detection in the range of 0.1–100 ng mL−1 and 0.01–100 ng mL−1, respectively, which represents a good response. Indeed, this platform is easy to fabricate, of low cost and has short detection time and comparable detection limits to other methods. As far as we know, this is the first study to achieve the simultaneous detection of AFP and AFU on a microfluidic platform. Therefore, we proposed a new simultaneous detection platform for dual HCC biomarkers that shows strong potential for the early diagnosis of HCC.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00733B
Optical fiber tweezers offer a simple, low-cost and portable solution for non-invasive trapping and manipulation of particles. However, single-fiber tweezers require fiber tip modification (tapering, lensing, etc.) and the dual-fiber approach demands strict alignment and positioning of fibers for robust trapping of particles. In addition, both tweezing techniques offer a limited range of particle manipulation and operate in low flow velocity regimes (a few 100 μm s−1) when integrated with microfluidic devices. In this paper, we report a novel opto-hydrodynamic fiber tweezers (OHT) platform that exploits the balance between the hydrodynamic drag force and optical scattering forces to trap and manipulate single or multiple particles of various shapes, sizes, and material compositions in a microfluidic channel. 3D hydrodynamic flow focusing offers an easy and dynamic alignment of the particle trajectories with the optical axis of the fiber, which enables robust trapping of particles with high efficiency of >70% and throughput of 14 particles per minute (operating flow velocity: 1000 μm s−1) without the need for precision stages or complex fabrication. By regulating the optical power and flow rates, we were able to trap single particles at desired positions in the channel with a precision of ±10 μm as well as manipulate them over a long range upstream or downstream with a maximum distance of 500 μm. Our opto-hydrodynamic tweezers offer an alternative to conventional optical fiber tweezers for several applications in physics, biology, medicine, etc.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00488K
Biological models with genetic similarities to humans are used for exploratory research to develop behavioral screening tools and understand sensory–motor interactions. Their small, often mm-sized appearance raises challenges in the straightforward quantification of their subtle behavioral responses and calls for new, customisable research tools. 3D printing provides an attractive approach for the manufacture of custom designs at low cost; however, challenges remain in the integration of functional materials like porous membranes. Nanoporous membranes have been integrated with resin exchange using purpose-designed resins by digital light projection 3D printing to yield functionally integrated devices using a simple, economical and semi-automated process. Here, the impact of the layer thickness and layer number on the porous properties – parameters unique for 3D printing – are investigated, showing decreases in mean pore diameter and porosity with increasing layer height and layer number. From the same resin formulation, materials with average pore size between 200 and 600 nm and porosity between 45% and 61% were printed. Membrane-integrated devices were used to study the chemoattractant induced behavioural response of zebrafish embryos and planarians, both demonstrating a predominant behavioral response towards the chemoattractant, spending >85% of experiment time in the attractant side of the observation chamber. The presented 3D printing method can be used for printing custom designed membrane-integrated devices using affordable 3D printers and enable fine-tuning of porous properties through adjustment of layer height and number. This accessible approach is expected to be adopted for applications including behavioural studies, early-stage pre-clinical drug discovery and (environmental) toxicology.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00753G
The COVID-19 pandemic increased demands for respiratory disease testing to facilitate treatment and limit transmission, demonstrating in the process that most existing test options were too complex and expensive to perform in point-of-care or home scenarios. Lab-based molecular techniques can detect viral RNA in respiratory illnesses but are expensive and require trained personnel, while affordable antigen-based home tests lack sensitivity for early detection in newly infected or asymptomatic individuals. The few home RNA detection tests deployed were prohibitively expensive. Here, we demonstrate a point-of-care, paper-based rapid analysis device that simultaneously detects multiple viral RNAs; it is demonstrated on two common respiratory viruses (COVID-19 and influenza A) spiked onto a commercial nasal swab. The automated device requires no sample preparation by the user after insertion of the swab, minimizing user operation steps. We incorporated lyophilized amplification reagents immobilized in a porous matrix, a novel thermally actuated valve for multiplexed fluidic control, a printed circuit board that performs on-device lysis and amplification within a cell-phone-sized disposable device. Reverse transcription loop-mediated isothermal amplification (RT-LAMP) products are visualized via fluorescent dyes using a modified cell phone, resulting in detection of as few as 104 viral copies per swab across both pathogens within 30 minutes. This integrated platform could be commercialized in a form that would be inexpensive, portable, and sensitive; it can readily be multiplexed to detect as many as 8 different RNA or DNA sequences, and adapted to any desired RNA or DNA detection assays.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00864A
Understanding how immune cells such as monocytes or macrophages within our blood and tissue engulf and destroy foreign organisms is important for developing new therapies. The process undertaken by these cells, called phagocytosis, has yet to be observed in real-time at the single cell level. Microfluidic-based imaging platforms offer a wide range of tools for precise fluid control and biomolecule manipulation that makes regulating long term experiments and data collection possible. With the compatibility between acoustofluidics and light-sheet fluorescent microscopy (LSFM) previously demonstrated, here an acousto-optfluidic device with on-chip fluid flow direction control was developed. The standing surface acoustic waves (SSAWs) were used to trap, load and safeguard individual cells within a highly controllable fluid loop, created via the triggering of on-chip PDMS valves, to demonstrate multiple rounds of live single cell imaging. The valves allowed for the direction of the fluid flow to be changed (between forward and reverse operation) without altering the inlet flow rate, an important factor for performing reproducible and comparable imaging of samples over time. With this high-resolution imaging system, volumetric reconstructions of phagocytosed bacteria within macrophages could be resolved over a total of 9 rounds of imaging: totalling 19 reconstructed images of the cell membrane with visible intracellular bacteria.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00840A
Multiple protocols have been reported to fabricate paper-based analytical devices (PADs). However, some of these techniques must be revised because of the instrumentation required. This paper describes a versatile and globally affordable method to fabricate PADs using office paper as a substrate and a laser printing technique to define hydrophobic barriers on paper surfaces. To demonstrate the feasibility of the alternatives proposed in this study, the fabrication of devices for three types of detection commonly associated with using PADs was demonstrated: colorimetric detection, electrochemical detection, and mass spectrometry associated with a paper-spray ionization (PSI-MS) technique. Besides that, an evaluation of the type of paper used and chemical modifications required on the substrate surface are also presented in this report. Overall, the developed protocol was suitable for using office paper as a substrate, and the laser printing technique as an efficient fabrication method when using this substrate is accessible at a resource-limited point-of-need. Target analytes were used as a proof of concept for these detection techniques. Colorimetric detection was carried out for acetaminophen, iron, nitrate, and nitrite with limits of detection of 0.04 μg, 4.5 mg mL−1, 2.7 μmol L−1, and 6.8 μmol L−1, respectively. A limit of detection of 0.048 fg mL−1 was obtained for the electrochemical analysis of prostate-specific antigen. Colorimetric and electrochemical devices revealed satisfactory performance when office paper with a grammage of 90 g m−2 was employed. Methyldopa analysis was also carried out using PSI-MS, which showed a good response in the same paper weight and behavior compared to chromatographic paper.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00920C
Immunomagnetic enrichment of cell populations from bodily fluids followed by immunofluorescent labeling is an established sample preparation method often used for the detection and enumeration of rare cells such as circulating tumor cells. For a detailed analysis of the heterogeneous characteristics of these cells, the cells need to be retrieved individually. Although several technologies are available to obtain 100% pure cells either individually or in bulk, these are often expensive, have low specificity, or suffer from high cell losses, either inherent to the technology or caused by sample transfer into special chips. To solve this issue, we introduce the magnetic micro-needle approach, which allows for the isolation of immunomagnetically labeled target cells by the use of a magnetized microneedle directly from glass slides. The magnetic microneedle approach makes use of the already present magnetic labeling used for enrichment, while the glass-slide-based open sample container allows for easy and loss-free sample loading. Additionally, the system facilitates not only the isolation but also the precise placement of cells. As the used parts are low cost, the technology provides researchers with an affordable and efficient method to pick up and isolate, as well as specifically place magnetically labeled cells from enriched fractions, thereby enabling the researchers to isolate or analyze these rare cells in more detail.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/D3LC00770G
Targeted microrobotic delivery within the circulatory system holds significant potential for medical theranostic applications. Existing delivery strategies of microrobots encounter challenges such as slow speed, limited navigation control, and dispersal under dynamic flow conditions. Furthermore, within the realm of microrobots, in vitro testing platforms often lack essential biological microenvironments, while in vivo studies conducted on animal models are constrained by limited detection resolution. In this study, we propose a multi-level magnetic delivery strategy that integrates a tethered microrobotic guidewire and untethered swimming microrobots. The amalgamation compensates for their inherent constraints, ensuring a robust and highly efficient delivery of microrobots under complex physiological conditions over extensive distances. Concurrently, a hierarchical vascular network encompassing engineered arteries/veins and capillary networks was constructed by integrating vasculogenesis and endothelial cell (EC) lining strategies, thereby providing an in vivo-like testing platform for microrobots. Experimental evidence demonstrates that the flexible microrobotic guidewire can be precisely directed to any entrance of the second-tier branches, with its inner lumen providing an “express lane” for rapid passage of microrobots through complex fluidic environments without direct contact. After release, dynamically assembled swarms could effectively locomote on the micro-topography of the EC-lined channel surface without becoming trapped and congregate within specified regions inside capillary lumens when guided collectively by a biologically safe magnetic field. Additionally, the superparamagnetic capabilities of microrobotic swarms ensure their dissolution into monodispersed entities upon withdrawal of the magnetic field, mitigating the risk of intravascular thrombosis. The hierarchical vascularized organ-on-a-chip platform establishes a comprehensive testing platform that integrates imaging, control, and a functional 3D microvascular environment, thereby enhancing its suitability for microrobotic applications encompassing targeted drug delivery, thrombus ablation, sensing and diagnosis, etc.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | BIOCHEMICAL RESEARCH METHODS 生化研究方法1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
10.30 | 158 | Science Citation Index Science Citation Index Expanded | Not |
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